molecular formula C11H10N2O2S B13768089 5-(p-Tolylthio)uracil

5-(p-Tolylthio)uracil

Cat. No.: B13768089
M. Wt: 234.28 g/mol
InChI Key: QODOCMMSFNDZGT-UHFFFAOYSA-N
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Description

5-(p-Tolylthio)uracil is an organosulfur compound that belongs to the class of uracil derivatives It is characterized by the presence of a p-tolylthio group attached to the fifth position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolylthio)uracil typically involves the introduction of a p-tolylthio group into the uracil ring. One common method is the nucleophilic substitution of a halogenated uracil derivative with p-tolylthiol. For instance, 5-bromo-uracil can react with p-tolylthiol in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolylthio)uracil undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the p-tolylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the p-tolylthio group, yielding uracil.

    Substitution: The p-tolylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Uracil.

    Substitution: Various substituted uracil derivatives depending on the nucleophile used.

Scientific Research Applications

5-(p-Tolylthio)uracil has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-(p-Tolylthio)uracil involves its interaction with specific molecular targets. The p-tolylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known uracil derivative used in cancer treatment.

    5-Bromouracil: Another halogenated uracil derivative with applications in molecular biology.

    6-Methyluracil: A methylated uracil derivative with potential therapeutic applications.

Uniqueness

5-(p-Tolylthio)uracil is unique due to the presence of the p-tolylthio group, which imparts distinct chemical and biological properties. Unlike other uracil derivatives, it has enhanced lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

5-(4-methylphenyl)sulfanyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

QODOCMMSFNDZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CNC(=O)NC2=O

Origin of Product

United States

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